molecular formula C10H14O2 B032081 (R)-(-)-1-Benzyloxy-2-propanol CAS No. 89401-28-5

(R)-(-)-1-Benzyloxy-2-propanol

Cat. No. B032081
CAS RN: 89401-28-5
M. Wt: 166.22 g/mol
InChI Key: KJBPYIUAQLPHJG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves intricate chemical reactions, highlighting the complexity and versatility of organic synthesis methods. For example, the synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens demonstrates the sophisticated techniques employed in creating complex molecules with specific properties, although this does not directly pertain to "(R)-(-)-1-Benzyloxy-2-propanol" itself (Kong & Tang, 1998).

Molecular Structure Analysis

The structural analysis of molecules similar to "(R)-(-)-1-Benzyloxy-2-propanol" often involves advanced spectroscopic techniques. Studies such as those on diastereomeric gossypol Schiff bases provide insight into the molecular structure and the conditions affecting isomerization processes, demonstrating the intricate balance of forces within molecular structures (Przybylski et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving "(R)-(-)-1-Benzyloxy-2-propanol" and its analogs are central to understanding its reactivity and potential applications. The study on the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone via a Horner‐Wadsworth‐Emmons Reaction highlights the type of chemical transformations that compounds like "(R)-(-)-1-Benzyloxy-2-propanol" might undergo, showcasing the diversity of reactions that such molecules can participate in (Enders et al., 2003).

Physical Properties Analysis

The physical properties of compounds similar to "(R)-(-)-1-Benzyloxy-2-propanol" are critical for their characterization and application. These properties include melting points, solubility, and phase behavior, which are essential for the material's application in various industries. The synthesis and novel mesomorphic properties of side-chain liquid crystalline polyacetylenes exemplify the significance of understanding these physical properties in designing materials with desired characteristics (Kong & Tang, 1998).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for further functionalization, are crucial for the practical use of "(R)-(-)-1-Benzyloxy-2-propanol" in chemical synthesis and other applications. For instance, the modular amino alcohol ligands study showcases the role of chemical structure in determining reactivity and selectivity in catalytic processes, which can be pertinent to understanding the chemical behavior of "(R)-(-)-1-Benzyloxy-2-propanol" (Jimeno et al., 2003).

Scientific Research Applications

  • Kapoor et al. (2003) improved the preparation of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol from 1-naphthol and epichlorohydrin, resulting in highly optically pure compounds. These compounds are crucial for beta-adrenergic blocking agents and antihypertensive drugs (Kapoor et al., 2003).

  • Kossenjans and Martens (1998) found that sulfur-containing C2-symmetrical bis-β-amino alcohols derived from (R)-cysteine could be used in enantioselective catalysis to produce 1-phenyl-1-propanol and 1-phenyl-1-ethanol with high enantiomeric excesses (Kossenjans & Martens, 1998).

  • Poon, Albiniak, and Dudley (2007) demonstrated the use of 2-Benzyloxy-1-Methylpyridinium Trifluoromethanesulfonate for effective protection of alcohols in benzylation reactions and waste disposal (Poon, Albiniak, & Dudley, 2007).

  • Miyazawa et al. (2001) showed a method for preparing enantiomerically pure 2-aryloxy-1-propanols using lipase-catalyzed enantioselective acylation in organic media, with potential applications in the pharmaceutical and biotechnology industries (Miyazawa et al., 2001).

  • Enders, Berg, and Jandeleit (2003) synthesized ()-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, which can be used as a precursor for unsaturated sulfones in acid-catalyzed benzylation (Enders, Berg, & Jandeleit, 2003).

  • Cipiciani, Cittadini, and Fringuelli (1998) found that Candida rugosa lipase effectively hydrolyzes racemic methyl 2-(2,4-dichlorophenoxy)propionate, resulting in high enantiomeric excess and excellent yield (Cipiciani, Cittadini, & Fringuelli, 1998).

  • Wright et al. (1997) discovered that selective dopamine D4 receptor antagonists could be improved by replacing benzyl with phenoxy and naphthalene with phenyl, leading to potent ligands (Wright et al., 1997).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes studying its Material Safety Data Sheet (MSDS) and understanding the precautions needed when handling the compound.


Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, improvements in its synthesis, or further studies into its properties or mechanism of action.


For a specific compound like “®-(-)-1-Benzyloxy-2-propanol”, you would need to search scientific databases or literature to find relevant papers and data. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re doing this for a research project, it’s also a good idea to consult with your supervisor or a knowledgeable colleague. They can provide guidance and help you interpret the data you find.


properties

IUPAC Name

(2R)-1-phenylmethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBPYIUAQLPHJG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449549
Record name (R)-(-)-1-Benzyloxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-Benzyloxy-2-propanol

CAS RN

89401-28-5
Record name (R)-(-)-1-Benzyloxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-(benzyloxy)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-1-Benzyloxy-2-propanol
Reactant of Route 2
Reactant of Route 2
(R)-(-)-1-Benzyloxy-2-propanol
Reactant of Route 3
(R)-(-)-1-Benzyloxy-2-propanol
Reactant of Route 4
Reactant of Route 4
(R)-(-)-1-Benzyloxy-2-propanol
Reactant of Route 5
Reactant of Route 5
(R)-(-)-1-Benzyloxy-2-propanol
Reactant of Route 6
Reactant of Route 6
(R)-(-)-1-Benzyloxy-2-propanol

Citations

For This Compound
7
Citations
A Holı, H Dvořáková… - Collection of Czechoslovak …, 1995 - cccc.uochb.cas.cz
Another approach to (R)- and (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases (PMP derivatives) I and II is described, consisting in alkylation of the …
Number of citations: 73 cccc.uochb.cas.cz
L You, G Pescitelli, EV Anslyn… - Journal of the American …, 2012 - ACS Publications
… Six heteroatom-containing alcohols, including both acyclic and cyclic ones, were chosen (Scheme 5): R-1-benzyloxy-2-propanol [R-BPO], S-1-benzyloxy-2-propanol [S-BPO], R-1-…
Number of citations: 139 pubs.acs.org
M Krečmerová, P Jansa, M Dračínský… - Bioorganic & medicinal …, 2013 - Elsevier
New large-scale synthetic approach to antiretroviral agent 9-[2-(R)-(phosphonomethoxy)propyl]-2,6-diaminopurine, (R)-PMPDAP, was developed. Reaction of (R)-propanediol …
Number of citations: 16 www.sciencedirect.com
J Auwerx, E Kiss, N Goris, G Stepan… - Bioorganic & Medicinal …, 2013 - academia.edu
New large-scale synthetic approach to antiretroviral agent 9-[2-(R)-(phosphonomethoxy) propyl]-2, 6-diaminopurine,(R)-PMPDAP, was developed. Reaction of (R)-propanediol …
Number of citations: 0 www.academia.edu
H Qiu, NLT Padivitage, LA Frink, DW Armstrong - Tetrahedron: Asymmetry, 2013 - Elsevier
The enantiomeric purity of chiral reagents used in asymmetric syntheses directly affects the apparent reaction selectivity and the product’s enantiomeric excess. Herein, 46 recently …
Number of citations: 13 www.sciencedirect.com
M Krečmerová, P Majer, R Rais, BS Slusher - Frontiers in Chemistry, 2022 - frontiersin.org
Compounds with a phosphonate (–P(O)(OH)2) group attached directly to the molecule via a PC bond serve as suitable non-hydrolyzable phosphate mimics in various biomedical …
Number of citations: 25 www.frontiersin.org
EV Nosova, GN Lipunova, VN Charushin… - Journal of Fluorine …, 2010 - Elsevier
In the frames of this review article the recently obtained data on synthetic approaches to fluorinated oxa(thia)azines and benzazines, their chemical properties, structure, and biological …
Number of citations: 48 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.